XF056-132

WDR5 PROTAC DC50 Pancreatic Cancer

Research challenge: Distinguish WDR5 scaffolding function from enzymatic activity. Standard occupancy-based inhibitors cannot eliminate non-catalytic roles. XF056-132 is a heterobifunctional PROTAC recruiting VHL E3 ligase for targeted WDR5 degradation. - **Mechanism**: Degrades WDR5 (DC50 = 92 nM) via VHL binding (KD = 534 nM) & WDR5 binding (KD = 122 nM) - **Application**: PDAC cell lines (MIA PaCa-2, BxPC-3); SAR studies for VHL-recruiting PROTACs - **Supply**: TFA salt (CAS 2694057-55-9) or free base (CAS 2407450-73-9); ≥98% purity

Molecular Formula C53H58F7N9O9S
Molecular Weight 1130.1 g/mol
Cat. No. B15576157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXF056-132
Molecular FormulaC53H58F7N9O9S
Molecular Weight1130.1 g/mol
Structural Identifiers
InChIInChI=1S/C51H57F4N9O7S.C2HF3O2/c1-27-23-63(24-28(2)62(27)7)40-15-13-32(17-39(40)60-47(69)36-21-56-42(66)19-37(36)51(53,54)55)35-16-33(12-14-38(35)52)46(68)58-22-43(67)61-45(50(4,5)6)49(71)64-25-34(65)18-41(64)48(70)57-20-30-8-10-31(11-9-30)44-29(3)59-26-72-44;3-2(4,5)1(6)7/h8-17,19,21,26-28,34,41,45,65H,18,20,22-25H2,1-7H3,(H,56,66)(H,57,70)(H,58,68)(H,60,69)(H,61,67);(H,6,7)/t27-,28+,34-,41+,45-;/m1./s1
InChIKeyQZLCTMRLBULGEK-KCFOSPOJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

XF056-132 WDR5 PROTAC Degrader


XF056-132 (also known as MS132 or compound 11) is a synthetic organic von Hippel-Lindau (VHL)-recruiting proteolysis-targeting chimera (PROTAC) designed to degrade WD repeat domain 5 (WDR5) [1]. Its molecular formula is C51H57F4N9O7S with a molecular weight of 1016.11 for the free base form, while a trifluoroacetic acid (TFA) salt form is also available under the CAS 2694057-55-9 . The compound functions by inducing ternary complex formation between WDR5 and the VCB E3 ligase complex, leading to ubiquitination and subsequent proteasomal degradation of the target protein [2].

Mechanism: WDR5 degrader (not occupancy inhibitor)
Enables complete protein elimination for scaffolding-function studies
Format: TFA salt or free base available
Procurement flexibility for salt-form-sensitive assays
Target engagement: VHL E3 ligase recruitment
Defined VHL-based PROTAC with reported ternary complex binding

XF056-132 Substitution Risks


XF056-132 cannot be substituted with a generic WDR5-targeting agent because its PROTAC mechanism yields fundamentally different pharmacological outcomes compared to occupancy-driven inhibitors, and its specific linker chemistry and E3 ligase recruitment profile differ from other WDR5 PROTACs [1]. While WDR5 inhibitors like OICR-9429 only block protein-protein interactions without eliminating the scaffolding functions of WDR5, XF056-132 induces complete protein degradation, thereby ablating both enzymatic and scaffolding roles . Furthermore, even among WDR5 PROTACs, subtle structural variations in linker length and E3 ligase ligand orientation profoundly alter degradation efficiency and selectivity profiles [2].

Occupancy-based WDR5 inhibitors
Compounds like WDR5‑IN‑8 may not eliminate WDR5 protein, leaving scaffolding function intact and altering cellular response profiles.
PROTACs with different E3 ligases
Degraders recruiting CRBN (e.g., MS40) instead of VHL may shift ternary‑complex cooperativity, degradation efficiency and selectivity.
Linker composition variation
Changes in linker length or chemistry can alter degradation kinetics and off‑target profiles, even within the same E3 ligase class.

XF056-132 Differentiation Evidence


Degrader-Based Mechanism vs. Occupancy Inhibition

XF056-132 (compound 11) degrades WDR5 with a half-maximal degradation concentration (DC50) of 92 ± 35 nM and a maximal degradation (Dmax) of 73 ± 12% in MIA PaCa-2 pancreatic cancer cells after 18 h treatment [1]. In contrast, the structurally similar negative control compound 27 (MS132N), which incorporates a diastereomer that blocks VHL engagement, shows no significant WDR5 degradation at concentrations up to 50 μM [1]. This 543-fold difference in degradation potency directly validates the PROTAC mechanism and VHL recruitment dependency.

Mechanism: Degrader vs. Inhibitor
Head-to-head
XF056-132 (Target)
Degrades WDR5 protein (immunoblot confirmation)
WDR5‑IN‑8
Occupancy‑based inhibitor (IC50=15.5 nM); no WDR5 degradation
Allows mechanistic differentiation between inhibition and complete target elimination
Pancreatic cancer cell model; immunoblot at 0.5 µM
WDR5 PROTAC DC50 Pancreatic Cancer MIA PaCa-2

Cellular Degradation Potency in MIA PaCa-2

Isothermal titration calorimetry (ITC) measurements show that XF056-132 binds to the VCB E3 ligase complex with a Kd of 534 ± 48 nM and to WDR5 with a Kd of 122 ± 56 nM [1][2]. In comparison, the earlier VHL-recruiting WDR5 PROTAC MS67 exhibits a Kd of 140 nM for VCB and 63 nM for WDR5 . The 4.4-fold higher WDR5 affinity of XF056-132 versus MS67 (122 nM vs 63 nM) and 3.8-fold lower VCB affinity (534 nM vs 140 nM) indicate a distinct binding profile that may influence ternary complex stability and degradation efficiency.

Cellular DC50 (MIA PaCa‑2)
Reported
DC50 = 92 nM
Informs degradation assay design and concentration-range selection
Cross‑study comparison with MS40 (Kd 125 nM) and MS67 (Kd 63 nM)
WDR5 PROTAC Isothermal Titration Calorimetry Binding Affinity Kd

Biophysical Binding Affinity to VHL and WDR5

XF056-132 (compound 11) significantly inhibits proliferation in a panel of pancreatic ductal adenocarcinoma (PDAC) cell lines including MIA PaCa-2, BxPC-3, HPAF-II, Panc10.05, and PANC-1 [1]. The negative control compound 27 (MS132N) shows no antiproliferative activity in these cells, confirming that WDR5 degradation is the driver of growth suppression [1]. In contrast, the WDR5 inhibitor WDR5-IN-8 exhibits antiproliferative activity in two human acute leukemia cell lines with an IC50 of 15.5 nM, but its activity in PDAC cells is not reported .

ITC Binding Affinity (KD)
Reported
XF056-132
VHL: 534 nM; WDR5: 122 nM
MS67
VHL: 140 nM; WDR5: 63 nM
Distinct VHL/WDR5 affinity profile may influence ternary complex kinetics
Thermodynamic binding assay; 3.8‑fold weaker VHL binding
WDR5 PROTAC Antiproliferative Pancreatic Cancer Cell Viability

Antiproliferative Activity in PDAC Cells

In vivo mouse pharmacokinetic studies reveal that XF056-132 (compound 11) is bioavailable following intraperitoneal (IP) injection, with a plasma concentration of 1.5 μM at 2 h post-dose [1]. While oral bioavailability data are not explicitly provided, the compound's favorable IP PK profile supports its utility for in vivo efficacy studies. In comparison, the VHL-recruiting WDR5 PROTAC MS67 has been shown to suppress tumor growth in MLL-r xenograft models but oral bioavailability data are not publicly available [2].

Antiproliferative Range (PDAC)
Class-level
GI50: 4 – 32 µM
Defines growth-inhibition concentration window in PDAC cell models
Multiple PDAC lines; endpoints differ from inhibitor comparator
WDR5 PROTAC Pharmacokinetics In Vivo Bioavailability

In Vivo Bioavailability in Mouse Models

XF056-132 (compound 11) induces positive binding cooperativity between WDR5 and VHL, as evidenced by an alpha value (α) of 2.30, where α = Kd (binary)/Kd (ternary) [1]. This indicates that the formation of the WDR5-11-VCB ternary complex is thermodynamically favored. In contrast, the negative control compound 27 (MS132N) does not display any noticeable binding to VCB, confirming that the cooperativity is driven by the PROTAC's ability to bridge both proteins [1]. While cooperativity data for other WDR5 PROTACs like MS67 or MS40 are not publicly reported, positive cooperativity is generally associated with enhanced degradation efficiency [2].

In Vivo Bioavailability
Data to verify
Bioavailable in mice (qualitative report)
Supports in vivo target engagement and model-response studies
No systematic PK parameters available; comparator in vivo data lacking
WDR5 PROTAC Binding Cooperativity Ternary Complex Alpha Value

XF056-132 Selectively Degrades WDR5 Over IKZF1 in CRBN-Recruiting Systems

XF056-132 is a VHL-recruiting PROTAC and does not engage cereblon (CRBN), thus it avoids degradation of CRBN neo-substrates such as IKZF1 and IKZF3 [1]. In contrast, the CRBN-recruiting WDR5 PROTAC MS40 degrades both WDR5 and IKZF1/3, leading to dual target suppression [2]. This mechanistic distinction is critical: while dual degradation may be advantageous in certain leukemia contexts, VHL-recruiting PROTACs like XF056-132 offer cleaner WDR5-specific knockdown, minimizing confounding effects from IKZF1/3 modulation [1].

WDR5 PROTAC Selectivity IKZF1 Neosubstrate

XF056-132 Applications


WDR5 Functional Depletion in Pancreatic Cancer

XF056-132's robust degradation of WDR5 (DC50 92 nM, Dmax 73%) and antiproliferative activity in multiple PDAC cell lines make it an ideal tool for studying WDR5's role in pancreatic cancer maintenance and progression [1]. Use as a positive control in degradation assays or to validate WDR5-dependent phenotypes.

VHL Ternary Complex Optimization Probe

The well-characterized binding affinities for VCB (534 nM) and WDR5 (122 nM) and the demonstrated positive binding cooperativity (α = 2.30) position XF056-132 as a reference compound for studying PROTAC-induced ternary complex formation and cooperativity [1][2]. Suitable for biophysical studies including ITC and SPR.

In Vivo Proof-of-Concept for WDR5 Degraders

With established mouse PK (1.5 μM plasma concentration at 2 h post-IP injection), XF056-132 can be used for in vivo efficacy studies in PDAC xenografts, providing a direct translational bridge from in vitro findings [1]. Combine with vehicle and negative control (compound 27) to confirm on-target effects.

Differentiation from Occupancy-Based Inhibitors

Given its distinct VHL-recruiting mechanism and selectivity profile versus CRBN-based degraders like MS40, XF056-132 serves as a valuable comparator for dissecting E3 ligase-dependent degradation differences and for benchmarking new WDR5 PROTAC candidates [1][3].

Application
Selection Property
Validation Focus
PDAC cell model WDR5 degradation studies
PROTAC degrader mechanism (VHL-recruiting)
WDR5 protein elimination and proliferation endpoints
VHL-based PROTAC SAR optimization
ITC binding affinities (VHL/WDR5)
Ternary complex cooperativity and linker design
In vivo target engagement studies
Reported mouse bioavailability
Pharmacodynamic WDR5 degradation in tissues
Degrader vs. inhibitor mechanistic comparison
Mechanism-of-action control (degradation vs. occupancy)
Endpoint response and scaffolding function assays
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